molecular formula C16H11F3O2 B2906149 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran CAS No. 1394319-54-0

5-(Benzyloxy)-3-(trifluoromethyl)benzofuran

Cat. No.: B2906149
CAS No.: 1394319-54-0
M. Wt: 292.257
InChI Key: KYEJKAVZVFZLAP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-(trifluoromethyl)benzofuran (CAS 1394319-54-0) is a benzofuran derivative with the molecular formula C16H11F3O2 and a molecular weight of 292.25 . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Benzofuran scaffolds are recognized for their diverse biological profiles and significant research value. Scientific literature indicates that structurally related 5-substituted benzyloxy-2-arylbenzofuran derivatives are a class of compounds actively investigated as potent inhibitors of TMEM16A, a calcium-activated chloride channel (CaCC) . TMEM16A channels are fundamental regulators of physiological processes such as epithelial secretion, smooth muscle contraction, and sensory transduction, making them a target of interest in several research fields . Related compounds within this structural class have demonstrated excellent CaCC inhibitory activity in experimental models, highlighting the potential of the benzofuran core for channel modulation research . This product is provided with guaranteed quality and purity for use in exploratory biological and pharmacological studies. Researchers are exploring benzofuran derivatives for various applications, including as kinase inhibitors and monoamine oxidase inhibitors, underscoring the versatility of this chemical scaffold in drug discovery .

Properties

IUPAC Name

5-phenylmethoxy-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)14-10-21-15-7-6-12(8-13(14)15)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEJKAVZVFZLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products .

Scientific Research Applications

Medicinal Chemistry

Biological Activity and Drug Discovery
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design. Research indicates that benzofuran derivatives exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with similar structural motifs have demonstrated inhibitory actions against key enzymes involved in cancer proliferation, such as glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). For instance, studies show that benzofuran-3-yl-(indol-3-yl)maleimides exhibit potent inhibitory activity against GSK-3β, which is overexpressed in various cancers .
  • Enzyme Inhibition : Interaction studies have focused on the compound's potential to inhibit human monoamine oxidases (hMAOs), which are critical in regulating neurotransmitter levels. Similar compounds have shown promise as inhibitors, suggesting that 5-(benzyloxy)-3-(trifluoromethyl)benzofuran may possess comparable biological activities .
  • Antimicrobial Properties : The compound's structural characteristics indicate potential efficacy against various pathogens. Benzofuran derivatives have been explored for their antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria .

Materials Science

Optoelectronic Applications
The unique structural features of this compound suggest potential applications in optoelectronic devices. Benzofurans are known to exhibit interesting optoelectronic properties, making them suitable candidates for:

  • Organic Light-Emitting Diodes (OLEDs) : The incorporation of the benzyloxy group may enhance charge transport properties in OLED applications.
  • Organic Solar Cells : The compound's electron-withdrawing trifluoromethyl group can improve the efficiency of organic solar cells by optimizing energy levels and enhancing light absorption.

Chemical Research

Synthetic Applications
As a versatile building block, this compound can be utilized in various synthetic pathways:

  • Fluorine Chemistry : The trifluoromethyl group is a valuable moiety in fluorine chemistry, enhancing properties such as metabolic stability and protein-binding affinity. This makes it an attractive candidate for developing new pharmaceuticals and agrochemicals.
  • Functional Materials : The benzyloxy substituent allows for further functionalization, enabling the incorporation of this compound into more complex materials with tailored properties.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenReference
AntitumorGSK-3β
Enzyme InhibitionhMAOs
AntimicrobialPlasmodium falciparum

Case Studies

  • Inhibitory Effects on GSK-3β : A study evaluated several benzofuran derivatives for their ability to inhibit GSK-3β in pancreatic cancer cell lines. Compounds similar to this compound demonstrated significant antiproliferative activity at low concentrations, indicating potential therapeutic applications in oncology .
  • Antimicrobial Efficacy : Research on quinoline-benzofuran derivatives revealed that certain compounds exhibited enhanced efficacy against P. falciparum compared to traditional treatments like chloroquine. This suggests that this compound could be developed into new antimalarial agents .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways:

Biological Activity

5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is a synthetic compound belonging to the benzofuran family, characterized by a unique molecular structure that includes a benzyloxy group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The presence of these functional groups suggests that it may have improved potency and metabolic stability, making it a candidate for drug discovery.

Structural Features

The compound's structure can be represented as follows:

C15H12F3O\text{C}_{15}\text{H}_{12}\text{F}_3\text{O}
  • Benzyloxy Group : This group can enhance the compound's reactivity and solubility.
  • Trifluoromethyl Group : Known for its electron-withdrawing properties, this group can significantly influence the compound's biological activity.

Antitumor Potential

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, benzofuran derivatives have been studied for their ability to inhibit GSK-3β, an enzyme implicated in cancer cell proliferation. Compounds with structural similarities have shown strong inhibitory effects against various cancer cell lines, including pancreatic cancer cells, at low micromolar concentrations .

Enzyme Inhibition

The biological activity of this compound is also linked to its potential as an enzyme inhibitor. Preliminary studies suggest that this compound may inhibit human monoamine oxidases, which are crucial in regulating neurotransmitter levels and have implications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with Specific Targets : The unique arrangement of substituents allows tailored interactions with biological targets.
  • Influence on Cellular Pathways : Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis, indicating potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructurePotential GSK-3β inhibitorTBD
5-(Methoxy)-3-(trifluoromethyl)benzofuranSimilar structure with methoxy groupModerate antitumor activityTBD
5-(Benzyloxy)-2-(trifluoromethyl)benzofuranSimilar structure with different trifluoromethyl positionAntimicrobial propertiesTBD

Case Studies

  • GSK-3β Inhibition : In vitro studies on benzofuran derivatives demonstrated significant inhibition of GSK-3β, leading to reduced proliferation in various cancer cell lines. Compounds showed IC50 values ranging from low nanomolar to micromolar concentrations .
  • Metastasis Suppression : A study on related benzofuran derivatives indicated their ability to suppress metastasis in hepatocellular carcinoma (HCC) by modulating epithelial-mesenchymal transition markers .

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the benzofuran core. For example, halogenation at the 3-position followed by trifluoromethylation via Ullmann coupling or nucleophilic substitution can be employed. Optimization requires strict control of temperature, solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography (hexane:ethyl acetate gradients) and crystallization (e.g., diisopropyl ether) ensures high yield and purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., benzyloxy vs. trifluoromethyl groups) and detects stereochemical impurities .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for solid-state studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, benzyloxy vs. methoxy groups) impact pharmacological activity?

Comparative studies with analogs (e.g., 5-chloro or 5-fluoro derivatives) reveal that:

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Benzyloxy substituents may increase steric hindrance, reducing binding affinity to enzymes like cyclooxygenase-2 (COX-2) compared to smaller alkoxy groups .
    Methodologically, molecular docking simulations (AutoDock Vina) and enzyme inhibition assays (e.g., COX-2 ELISA) are used to quantify these effects .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). A tiered approach is recommended:

Dose-response profiling (0.1–100 µM) to identify therapeutic windows .

Off-target screening (e.g., kinase panels) to rule out nonspecific interactions .

Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from metabolite-driven effects .

Q. What strategies are effective for studying this compound’s interaction with biological membranes or protein targets?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD, kon/koff) to immobilized targets (e.g., GPCRs) .
  • Fluorescence anisotropy: Quantifies ligand-induced conformational changes in proteins .
  • Molecular Dynamics (MD) simulations: Predicts membrane permeability and partitioning using force fields like CHARMM .

Comparative and Mechanistic Studies

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of -CF3 deactivates the benzofuran core, requiring electron-rich coupling partners (e.g., arylboronic acids) and Pd(PPh3)4 catalysts. Comparative studies with -CH3 or -OCH3 analogs show slower reaction rates (∼30% reduced yield) due to reduced electron density at the reaction site .

Q. What are the key differences in crystallographic packing between this compound and its halogenated analogs?

X-ray data indicate:

  • Halogenated analogs (e.g., 5-bromo derivatives) exhibit stronger C–X⋯π interactions (3.3–3.6 Å) .
  • Trifluoromethyl derivatives show weaker π-π stacking (centroid distances >3.7 Å) but enhanced C–F⋯H–C contacts, influencing solubility and melting points .

Methodological Challenges

Q. How can researchers mitigate decomposition during long-term storage?

  • Lyophilization: Stable amorphous forms are generated via freeze-drying in tert-butanol/water mixtures .
  • Light-sensitive packaging: Amber vials under argon prevent photodegradation of the benzofuran core .

Q. What computational tools are recommended for predicting metabolic pathways?

  • SwissADME: Predicts cytochrome P450-mediated oxidation sites .
  • MetaSite: Identifies reactive metabolites using 3D pharmacophore models .

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